molecular formula C26H40N2O2 B3841837 N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide CAS No. 86583-04-2

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide

Cat. No.: B3841837
CAS No.: 86583-04-2
M. Wt: 412.6 g/mol
InChI Key: JCNWBPKQFBLUSI-UHFFFAOYSA-N
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Description

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide typically involves the reaction of adamantane derivatives with appropriate reagents under controlled conditions. One common method is the alkylation of 1-bromoadamantane with alkyl halides, such as n-butyl bromide, to produce the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The scalability of these methods is crucial for meeting the demands of various applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon to reduce any double bonds or carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce azide or thiol groups.

Scientific Research Applications

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a drug delivery agent due to its unique structural properties.

    Medicine: Explored for its antiviral and anticancer properties, as adamantane derivatives have shown promise in these areas.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural features.

Mechanism of Action

The mechanism of action of N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to fit into certain biological receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral drug with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

What sets this compound apart from these compounds is its specific structural modifications, which may impart unique properties and potential applications. For example, the presence of additional functional groups can enhance its binding affinity to certain biological targets or improve its solubility and stability in various environments.

Properties

IUPAC Name

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-3-1-2-4-28-24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNWBPKQFBLUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319531
Record name N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86583-04-2
Record name NSC346557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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